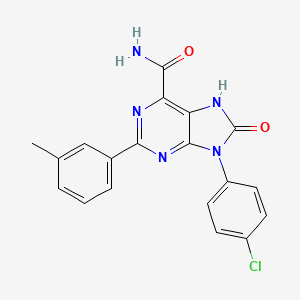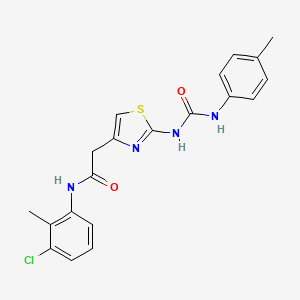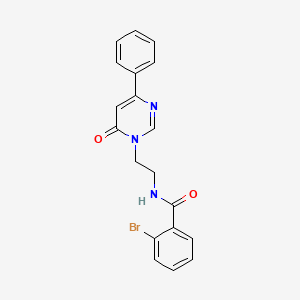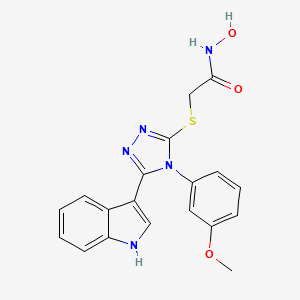
9-(4-chlorophenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-chlorophenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as CC-5013 or Lenalidomide, is a small molecule drug that has been extensively studied for its potential therapeutic uses. Lenalidomide is a derivative of thalidomide, a drug originally developed as a sedative but later found to have anti-inflammatory and anti-angiogenic properties. Lenalidomide has been shown to have similar properties, as well as immunomodulatory effects, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Antiproliferative Activities
Research has demonstrated that derivatives of the purine core structure, similar to the one , exhibit potent antiproliferative activities against human cancer cell lines. A study by Zhao et al. (2018) developed 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-caboxamide derivatives, which showed significant antiproliferative activity and good selectivity between cancer and normal cells. One compound, in particular, demonstrated strong inhibition of colony formation and migration in A549 cells, potentially through apoptosis induction via the intrinsic pathway (Zhao et al., 2018).
Antimicrobial Properties
A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and evaluated for in vitro antibacterial and antifungal activities against various pathogens. The study showed promising antimicrobial properties, with structures elucidated through spectral analysis (Desai, Dodiya, & Shihora, 2011).
Plant Growth Regulation
Research into purine derivatives has also explored their potential in agriculture, specifically as plant growth regulators. El-Bayouki et al. (2013) synthesized derivatives from reactions involving 5-amino-imidazole-4-carboxamide, leading to compounds with potential plant-growth regulating properties. The study included a screening for wheat plant growth regulation, indicating the versatility of these purine structures in scientific research beyond medical applications (El-Bayouki, Basyouni, & Tohamy, 2013).
Antioxidant and Anti-inflammatory Activities
Derivatives of the discussed compound have been synthesized and screened for antioxidant and anti-inflammatory activities. For example, acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophen-3-carboxamide were tested in vitro and showed activities comparable to ibuprofen and ascorbic acid, respectively, highlighting their potential therapeutic applications (Kumar, Anupama, & Khan, 2008).
Propriétés
IUPAC Name |
9-(4-chlorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-10-3-2-4-11(9-10)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)13-7-5-12(20)6-8-13/h2-9H,1H3,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFRCPNLBMAGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-chlorophenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2802557.png)
![2-[8-[(Dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/no-structure.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B2802561.png)



![[(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B2802571.png)



![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2802577.png)
